molecular formula C14H18N2OS2 B3139302 5-{[4-(Tert-butyl)benzyl]sulfinyl}-4-methyl-1,2,3-thiadiazole CAS No. 477711-26-5

5-{[4-(Tert-butyl)benzyl]sulfinyl}-4-methyl-1,2,3-thiadiazole

Cat. No.: B3139302
CAS No.: 477711-26-5
M. Wt: 294.4 g/mol
InChI Key: RPBSVIWKHVFUBM-UHFFFAOYSA-N
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Description

5-{[4-(Tert-butyl)benzyl]sulfinyl}-4-methyl-1,2,3-thiadiazole is a synthetic organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a tert-butyl group attached to a benzyl sulfinyl moiety, which is further connected to a thiadiazole ring. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific fields.

Properties

IUPAC Name

5-[(4-tert-butylphenyl)methylsulfinyl]-4-methylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS2/c1-10-13(18-16-15-10)19(17)9-11-5-7-12(8-6-11)14(2,3)4/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBSVIWKHVFUBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)S(=O)CC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-{[4-(Tert-butyl)benzyl]sulfinyl}-4-methyl-1,2,3-thiadiazole typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 4-(tert-butyl)benzyl chloride with sodium sulfinate to form the corresponding sulfinyl compound. This intermediate is then reacted with 4-methyl-1,2,3-thiadiazole under specific conditions to yield the final product. The reaction conditions often include the use of solvents like toluene and catalysts such as tetrabutylammonium bromide .

Chemical Reactions Analysis

5-{[4-(Tert-butyl)benzyl]sulfinyl}-4-methyl-1,2,3-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The thiadiazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group results in the formation of a sulfone derivative .

Scientific Research Applications

5-{[4-(Tert-butyl)benzyl]sulfinyl}-4-methyl-1,2,3-thiadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{[4-(Tert-butyl)benzyl]sulfinyl}-4-methyl-1,2,3-thiadiazole involves its interaction with specific molecular targets. The sulfinyl group can form hydrogen bonds with biological molecules, while the thiadiazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

5-{[4-(Tert-butyl)benzyl]sulfinyl}-4-methyl-1,2,3-thiadiazole can be compared with other thiadiazole derivatives, such as:

These comparisons highlight the unique features of this compound, particularly its specific substituents and their impact on its properties and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-{[4-(Tert-butyl)benzyl]sulfinyl}-4-methyl-1,2,3-thiadiazole
Reactant of Route 2
Reactant of Route 2
5-{[4-(Tert-butyl)benzyl]sulfinyl}-4-methyl-1,2,3-thiadiazole

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